![molecular formula C14H14FN3OS B3002124 6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 866873-03-2](/img/structure/B3002124.png)
6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one
Overview
Description
The compound 6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is a derivative of the pyrimidine class, which is known for its diverse biological activities. Pyrimidine derivatives have been reported to exhibit a range of pharmacological properties, including antifolate, antimicrobial, antiviral, and antitumor activities . The presence of a fluorobenzyl group in the compound suggests potential for increased biological activity due to the electron-withdrawing effects of the fluorine atom, which may enhance interactions with biological targets.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot cyclocondensation involving an aldehyde, a methylene active compound, and urea or thiourea . An improved method for synthesizing tetrahydropyrido[4,3-d]pyrimidines has been developed, which includes protection of the amino group, reaction with chlorophenylphosphorodichloridate and triazole, ammonolysis, and catalytic hydrogenolysis . This method could potentially be adapted for the synthesis of the compound , with modifications to introduce the 4-fluorobenzyl group at the appropriate step.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography . For instance, the crystal structure of a related compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was determined to exist in a monoclinic P21/n space group . Such structural analyses are crucial for understanding the conformation and potential binding modes of the compound when interacting with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, acylation, and thiolation, to yield a wide array of substituted compounds with different biological activities . The introduction of alkylthio groups, for example, has been explored for enhancing the antiviral properties of pyrimidine derivatives . The reactivity of the thioxo group in the compound of interest could be exploited to generate novel derivatives with potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents . Quantum chemical calculations can provide insights into properties like HOMO, LUMO, energy gap, ionization potential, and dipole moment, which are important for predicting the reactivity and interaction of the compound with biological targets . Additionally, the presence of fluorine atoms could affect the lipophilicity and pharmacokinetic profile of the compound, potentially enhancing its bioavailability and efficacy .
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
- This compound is a part of a series of pyrimidine derivatives synthesized for potential therapeutic applications. One study involved the synthesis of similar pyrido[2,3-d]pyrimidine derivatives, exploring their anticonvulsant and antidepressant activities. Compounds with similar structures showed significant activities in pharmacological tests, highlighting the potential of such derivatives in medical applications (Zhang et al., 2016).
Anticancer Potential
- Another research angle involves the exploration of pyrimidine derivatives for anticancer properties. A study synthesized fluorinated coumarin–pyrimidine hybrids, including compounds with structural similarities, and evaluated them against human cancer cell lines. These compounds demonstrated significant cytotoxicity, suggesting their potential as anticancer agents (Hosamani et al., 2015).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal properties of similar compounds have also been investigated. One study reported the synthesis of novel chromone-pyrimidine coupled derivatives, including those with fluoro groups, and evaluated their antibacterial and antifungal activities. The results indicated potent antimicrobial properties, suggesting such compounds can be developed as oral drug candidates (Tiwari et al., 2018).
Potential in Treatment of HIV
- In the context of HIV treatment, related pyrimidin-4(3H)-ones have been examined for their effects in HIV-1 infected cells. Their inhibitory activity against HIV-1, highlighted by picomolar activity against the virus, suggests a potential role in developing HIV treatments (Rotili et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a member of the Tec family kinase, expressed in B-lineage cells and myeloid cells, and is a key component of the B-cell receptor (BCR) signaling pathway . This pathway regulates the survival, activation, proliferation, differentiation, and maturation of B cells .
Mode of Action
The compound interacts with BTK, inhibiting its activity . This inhibition disrupts the BCR signaling pathway, leading to a decrease in the survival, activation, proliferation, differentiation, and maturation of B cells . The compound’s interaction with BTK is reversible , allowing for control over the duration and intensity of its effects.
Biochemical Pathways
Upon inhibition of BTK, multiple signaling networks are affected, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and nuclear factor kappa B (NF-κB) pathways . These pathways regulate the activation, survival, and proliferation of B cells . Therefore, the compound’s action on BTK can have far-reaching effects on these cellular processes.
Result of Action
The compound’s inhibition of BTK leads to a decrease in B-cell survival, activation, proliferation, differentiation, and maturation . This can result in antiproliferative activity, as demonstrated in mantle cell lymphoma (MCL) cell lines . The compound has also been observed to disturb mitochondrial membrane potential and increase reactive oxygen species level in a dose-dependent manner .
properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c15-10-3-1-9(2-4-10)7-18-6-5-12-11(8-18)13(19)17-14(20)16-12/h1-4H,5-8H2,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCPGJHBLZDJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=S)NC2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326970 | |
| Record name | 6-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
CAS RN |
866873-03-2 | |
| Record name | 6-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)
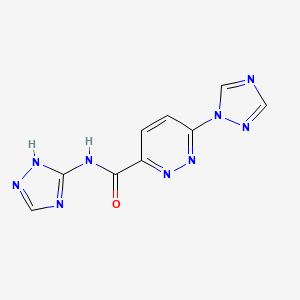
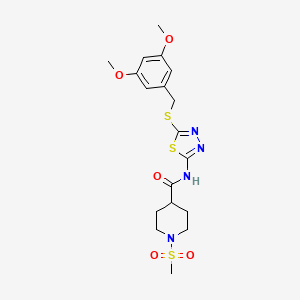
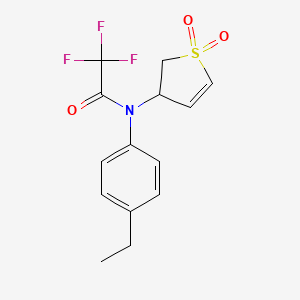
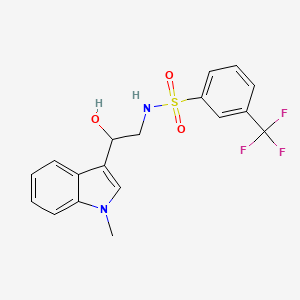
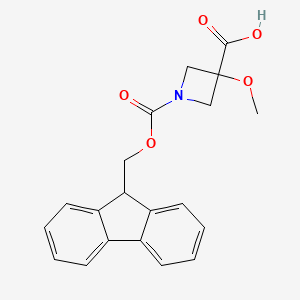
![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)
![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3002058.png)
![2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3002061.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)
![[(2R,5R)-5-Pentyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B3002064.png)